Heptanoic acid, 4-methoxyphenyl ester
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Overview
Description
Heptanoic acid, 4-methoxyphenyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from heptanoic acid and 4-methoxyphenol. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic acid, 4-methoxyphenyl ester can be synthesized through esterification, a reaction between heptanoic acid and 4-methoxyphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure efficient production. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a steady production rate .
Chemical Reactions Analysis
Types of Reactions: Heptanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and 4-methoxyphenol.
Reduction: Heptanol and 4-methoxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 4-methoxyphenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptanoic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, esters can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways . The ester group can also interact with nucleophiles, leading to substitution reactions that modify the ester into other functional groups .
Comparison with Similar Compounds
Heptanoic Acid Ethyl Ester: Formed from heptanoic acid and ethanol, used in fragrances and flavors.
Heptanoic Acid Methyl Ester: Formed from heptanoic acid and methanol, used in similar applications.
Uniqueness: Heptanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it valuable in specific applications where other esters might not be as effective .
Properties
CAS No. |
56052-15-4 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(4-methoxyphenyl) heptanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-7-14(15)17-13-10-8-12(16-2)9-11-13/h8-11H,3-7H2,1-2H3 |
InChI Key |
OFVOGCINNCSTIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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